

Physicochemical Properties of Benzyl Azetidin-3-ylcarbamate: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Benzyl azetidin-3-ylcarbamate**

Cat. No.: **B1318673**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl azetidin-3-ylcarbamate is a heterocyclic compound featuring an azetidine ring, a carbamate linker, and a benzyl group. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry. Its inherent ring strain and conformational rigidity provide a unique three-dimensional architecture that can favorably influence the physicochemical properties of a molecule, such as solubility and metabolic stability, and enhance binding affinity to biological targets.^[1] This technical guide provides a comprehensive overview of the known physicochemical properties of **Benzyl azetidin-3-ylcarbamate**, detailed experimental protocols for their determination, and explores its potential applications in drug discovery workflows.

Core Physicochemical Properties

Quantitative data for **Benzyl azetidin-3-ylcarbamate**, primarily for its hydrochloride salt, is summarized below. It is important to note that while some properties have been computationally predicted, experimental data for several key parameters are not readily available in public literature.

Table 1: Physicochemical Data of **Benzyl azetidin-3-ylcarbamate** Hydrochloride

Property	Value	Source/Method
Chemical Formula	<chem>C11H15ClN2O2</chem>	[2]
Molecular Weight	242.70 g/mol	[2]
Physical Form	Solid	[3]
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available	-
pKa	Data not available	-
LogP (calculated)	1.6486	[4]
Topological Polar Surface Area (TPSA)	41.57 Å ²	[4]
Hydrogen Bond Acceptors	3	[4]
Hydrogen Bond Donors	1	[4]
Rotatable Bonds	3	[4]

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of organic compounds like **Benzyl azetidin-3-ylcarbamate**.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

Protocol: Capillary Melting Point Method

- Sample Preparation: A small amount of finely powdered, dry **Benzyl azetidin-3-ylcarbamate** is packed into a thin-walled capillary tube to a height of 1-2 mm.[\[5\]](#)

- Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.
- Heating: The sample is heated at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range represents the melting point.[6]
- Purity Assessment: A broad melting range often indicates the presence of impurities. A mixed melting point determination, where the sample is mixed with a known standard, can be used to confirm identity. If the melting point of the mixture is depressed and the range is broadened, the two compounds are not identical.[7]

Solubility Determination

Solubility is a crucial property that influences a drug's absorption, distribution, and overall bioavailability.[8]

Protocol: Equilibrium Shake-Flask Method

- Sample Preparation: An excess amount of solid **Benzyl azetidin-3-ylcarbamate** is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline (PBS), or an organic solvent) in a sealed vial.
- Equilibration: The vial is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[9]
- Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.
- Quantification: The concentration of **Benzyl azetidin-3-ylcarbamate** in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[9] A standard calibration curve is used for accurate quantification.

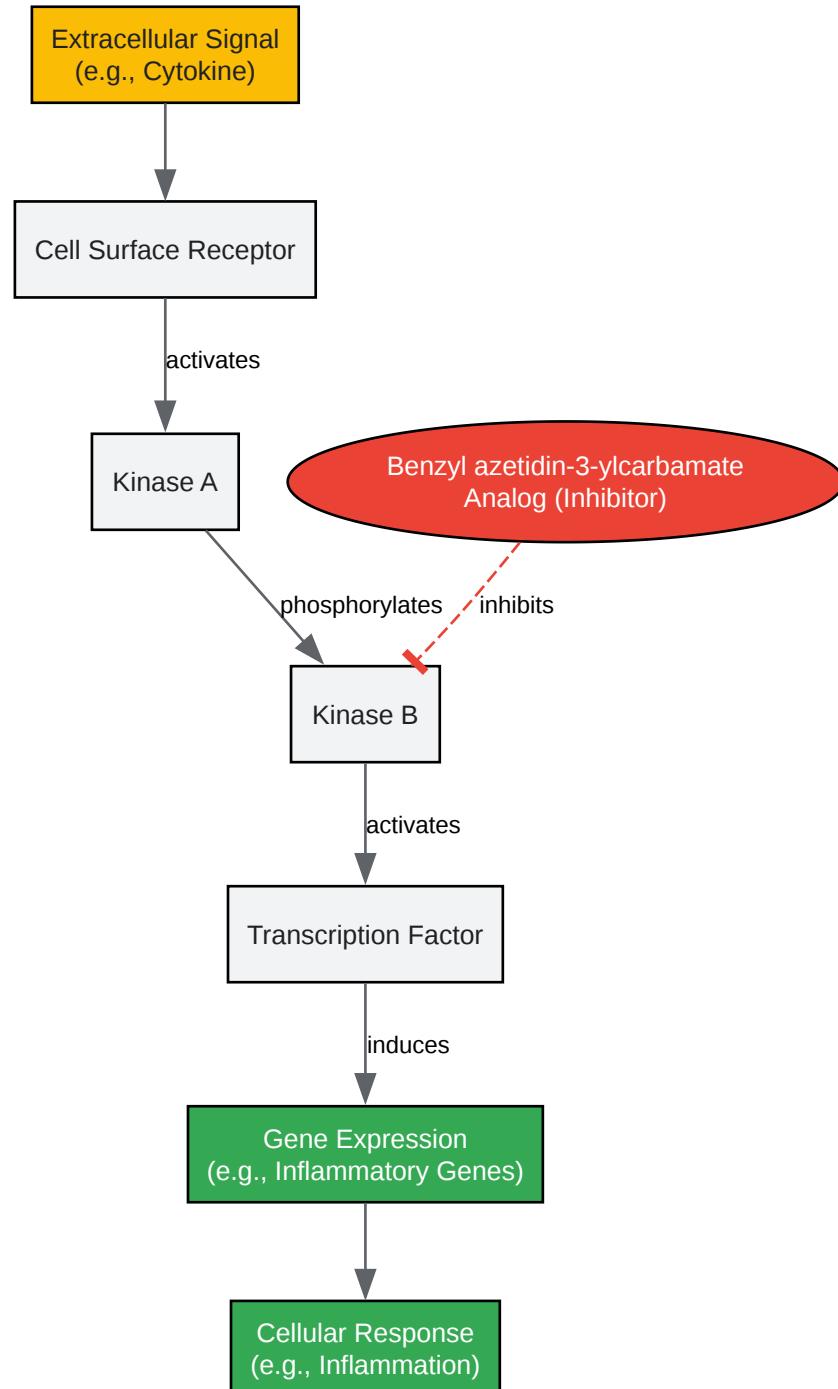
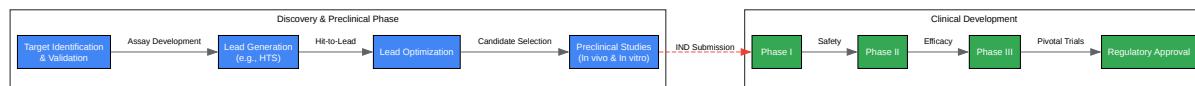
- Data Reporting: The solubility is reported as the concentration of the saturated solution, typically in units of mg/mL or μ M.[\[9\]](#)

Role in Drug Discovery and Development

Azetidine-containing molecules are of significant interest in modern drug discovery.[\[10\]](#) The rigid azetidine ring can serve as a valuable scaffold to orient substituents in a defined three-dimensional space, potentially leading to improved target engagement. Furthermore, the introduction of the azetidine moiety can modulate key drug-like properties.[\[11\]](#)[\[12\]](#)

Experimental Workflow in Drug Discovery

The development of a novel therapeutic agent based on the **Benzyl azetidin-3-ylcarbamate** scaffold would typically follow a structured workflow.



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